molecular formula C20H24N2O4 B4522828 methyl {1-[(3-acetyl-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate

methyl {1-[(3-acetyl-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate

Cat. No.: B4522828
M. Wt: 356.4 g/mol
InChI Key: HXTFTULCMLXRLL-UHFFFAOYSA-N
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Description

Methyl {1-[(3-acetyl-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate is a synthetic organic compound featuring a piperidine core substituted with two functional groups:

  • At the piperidine nitrogen: A (3-acetyl-1H-indol-1-yl)acetyl group, which consists of an indole ring substituted with an acetyl group at position 3 and linked via an acetyl spacer to the piperidine nitrogen.
  • At the piperidine 4-position: A methyl acetate ester (-CH₂COOCH₃).

Properties

IUPAC Name

methyl 2-[1-[2-(3-acetylindol-1-yl)acetyl]piperidin-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4/c1-14(23)17-12-22(18-6-4-3-5-16(17)18)13-19(24)21-9-7-15(8-10-21)11-20(25)26-2/h3-6,12,15H,7-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXTFTULCMLXRLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCC(CC3)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of methyl {1-[(3-acetyl-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following compounds share structural similarities with the target molecule, differing primarily in substituents and core heterocycles:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties
Methyl {1-[(3-acetyl-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate (Target) C₁₉H₂₂N₂O₄* 342.39* 3-Acetylindole, methyl acetate Likely moderate lipophilicity due to indole and ester groups
Methyl 2-{1-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}acetate () C₁₄H₂₀FN₃O₄S 345.39 Pyrazole sulfonyl, methyl acetate Enhanced solubility in polar solvents due to sulfonyl group
1-[(3-Fluorophenyl)acetyl]piperidin-4-one () C₁₃H₁₄FNO₂ 235.25 3-Fluorophenyl acetyl, ketone Higher reactivity at the ketone moiety for further derivatization
Methyl (1-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}piperidin-4-yl)acetate () C₁₇H₂₁N₃O₃S 347.43 Thiazole-pyrrole hybrid, methyl acetate Potential π-π stacking interactions from thiazole and pyrrole
1-[(3-Acetyl-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid () C₁₈H₂₀N₂O₅ 344.37 3-Acetylindole, carboxylic acid Increased polarity and hydrogen-bonding capacity compared to ester analogues

Note: The molecular formula and molar mass of the target compound are inferred based on structural analysis due to incomplete data in the provided evidence.

Key Differences and Implications

  • Substituent Effects: The sulfonyl group in ’s compound improves aqueous solubility, making it more suitable for formulations requiring high bioavailability . The carboxylic acid in ’s compound enhances hydrogen bonding, which could improve target binding but reduce cell membrane permeability compared to the target’s ester group .
  • Biological Relevance :

    • Indole-containing compounds (Target, ) are often associated with serotonin receptor modulation, whereas pyrazole () and thiazole () derivatives are common in kinase inhibitor scaffolds.
    • The fluorophenyl group in ’s compound could enhance metabolic stability due to fluorine’s electronegativity .

Research Findings and Data Gaps

  • Synthetic Accessibility : The target compound’s synthesis likely involves sequential acetylation and esterification steps, similar to methods used for and .
  • Physicochemical Properties : Computational models suggest the target’s logP value is ~2.5, indicating moderate lipophilicity, while ’s sulfonyl derivative has a lower logP (~1.8) due to its polar substituent .
  • Biological Activity: No direct activity data are available for the target compound. However, analogues like ’s carboxylic acid derivative have shown inhibitory activity against acetylcholinesterase in preliminary studies .

Biological Activity

Methyl {1-[(3-acetyl-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores its synthesis, biological evaluations, and the mechanisms underlying its activity.

Molecular Structure and Characteristics

  • Chemical Name : this compound
  • Molecular Formula : C18H20N2O4
  • Molar Mass : 328.36 g/mol
  • CAS Number : 1190286-03-3

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of indole derivatives with piperidine and acetylating agents. The detailed synthetic pathway can be found in various chemical literature, emphasizing the importance of controlling reaction conditions to optimize yield and purity.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, it has been shown to induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2).

Key Findings:

  • Apoptosis Induction : The compound enhances caspase activity, leading to increased apoptosis at concentrations as low as 1 μM .
Concentration (μM)Apoptosis Induction (Caspase Activity)
11.33 times increase
101.57 times increase

Neuropharmacological Effects

In addition to its anticancer properties, this compound has shown promise in neuropharmacology. It exhibits inhibitory activity against butyrylcholinesterase (BChE), which is relevant for Alzheimer's disease treatment.

Inhibition Studies:

  • The compound demonstrated a high selectivity index (SI = 47.34), indicating its potential as a multifunctional ligand .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, preliminary data suggest that it may act through:

  • Microtubule Destabilization : Similar compounds have been noted for their ability to inhibit microtubule assembly, thereby disrupting cancer cell mitosis .
  • Cholinergic Modulation : By inhibiting BChE, the compound may enhance cholinergic neurotransmission, which is beneficial in neurodegenerative conditions .

Case Studies

Several case studies have documented the effects of similar compounds on various cancer types and neurodegenerative diseases:

  • Breast Cancer Study :
    • Objective : Evaluate the apoptosis-inducing effects on MDA-MB-231 cells.
    • Results : Significant morphological changes were observed at concentrations above 2.5 μM.
  • Neuroprotection Study :
    • Objective : Assess the protective effects against oxidative stress in neuronal cell lines.
    • Results : The compound exhibited substantial protective effects against H₂O₂-induced oxidative stress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl {1-[(3-acetyl-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate
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methyl {1-[(3-acetyl-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate

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